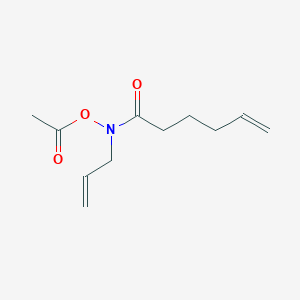
N-(Diphenylcarbamoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylcarbamoyl)piperidine is an organic compound with the molecular formula C₁₈H₂₀N₂O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a diphenylcarbamoyl group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylcarbamoyl)piperidine typically involves the reaction of piperidine with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+Diphenylcarbamoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diphenylcarbamoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The diphenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
N-(Diphenylcarbamoyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(Diphenylcarbamoyl)piperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler analog without the diphenylcarbamoyl group.
Diphenylcarbamoyl chloride: The precursor used in the synthesis of N-(Diphenylcarbamoyl)piperidine.
N-Phenylpiperidine: A related compound with a single phenyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the diphenylcarbamoyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
75534-73-5 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N,N-diphenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C18H20N2O/c21-18(19-14-8-3-9-15-19)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
DKMZFFROTLTIPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)


![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)





![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
